molecular formula C9H9BrClNO2 B13116661 Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

Cat. No.: B13116661
M. Wt: 278.53 g/mol
InChI Key: NIHQIBJCRIWPQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride typically involves the esterification of benzeneacetic acid derivatives. The reaction conditions often include the use of methanol and hydrochloric acid as reagents . The process may involve multiple steps, including bromination and chlorination, to introduce the bromine and chlorine atoms into the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic processes and purification techniques is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino acids, alcohols, and halogenated compounds.

Scientific Research Applications

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-amino-2-(5-bromo-2-fluorophenyl)acetate
  • Methyl2-amino-2-(5-chloro-2-fluorophenyl)acetate
  • Methyl2-amino-2-(5-iodo-2-chlorophenyl)acetate

Uniqueness

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3

InChI Key

NIHQIBJCRIWPQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

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